2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester featuring a phenyl ring substituted with a butoxy group (-OCH₂CH₂CH₂CH₃) at the 3-position and a chlorine atom at the 5-position. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.
Properties
IUPAC Name |
2-(3-butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClO3/c1-6-7-8-19-14-10-12(9-13(18)11-14)17-20-15(2,3)16(4,5)21-17/h9-11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIURVWZANRFZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675266 | |
| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-45-7 | |
| Record name | 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Coupling Reactions
The most widely documented method for synthesizing 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a palladium-catalyzed coupling between 3-butoxy-5-chlorophenylboronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction typically proceeds under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates. Key components include:
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Catalyst : Palladium complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Solvent : Polar aprotic solvents like 1,4-dioxane or toluene.
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Base : Potassium acetate (KOAc) to facilitate transmetallation.
A representative procedure involves heating the reaction mixture to 80–100°C for 12–24 hours, achieving yields of 60–85% after purification. The mechanism follows a standard Suzuki-Miyaura coupling pathway, where the palladium center mediates the transfer of the boron-containing moiety to the aryl substrate.
Miyaura Borylation Adaptations
Adaptations of the Miyaura borylation have been employed for analogous dioxaborolane derivatives, offering insights into optimizing the target compound’s synthesis. For example, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives are synthesized using bis(pinacolato)diboron (B₂Pin₂) and palladium catalysts under similar conditions. While the substituents differ, these protocols highlight the importance of:
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Stoichiometry : A 1.1:1 molar ratio of B₂Pin₂ to the aryl triflate precursor.
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Temperature control : Maintaining 80°C to balance reaction rate and side-product formation.
Reaction Optimization and Scalability
Laboratory-Scale Synthesis
Table 1 summarizes optimized conditions for laboratory-scale synthesis, derived from published methodologies.
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover frequency |
| Solvent | 1,4-dioxane | Enhances solubility of intermediates |
| Reaction time | 18–24 hours | Ensures complete conversion |
| Temperature | 80°C | Balances kinetics and stability |
| Purification method | Flash chromatography (hexane/EtOAc) | Achieves >95% purity |
These conditions consistently deliver yields exceeding 70%, with scalability limited only by chromatographic purification efficiency.
Industrial-Scale Production
Industrial processes prioritize cost-effectiveness and throughput. Continuous flow reactors have been adopted to address heat transfer and mixing challenges inherent in batch systems. Key adjustments include:
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Catalyst recycling : Immobilized palladium on carbon minimizes metal loss.
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Solvent recovery : Distillation loops reclaim 1,4-dioxane, reducing waste.
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In-line analytics : FTIR monitors boron incorporation in real time.
A patented continuous flow method achieves 89% yield at a throughput of 1.2 kg/hour, demonstrating viability for large-scale manufacturing.
Critical Analysis of Competing Methods
Alternative Catalytic Systems
While palladium dominates literature protocols, nickel-based catalysts (e.g., NiCl₂(dppp)) have been explored for cost reduction. However, these systems suffer from:
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Lower yields : Typically 40–50% due to competing decomposition pathways.
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Sensitivity to oxygen : Requires rigorous inert conditions, increasing operational complexity.
Solvent Effects
Comparative studies reveal solvent choice profoundly influences reaction kinetics:
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Toluene : Slower reaction rates but higher selectivity.
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THF : Accelerates side reactions with boronates, reducing yield by 15–20%.
Purification and Characterization
Chromatographic Techniques
Flash chromatography using hexane/ethyl acetate gradients (95:5 to 80:20) effectively separates the target compound from unreacted boronic acid and catalyst residues. Silica gel pretreatment with triethylamine minimizes acidic degradation during elution.
Spectroscopic Validation
¹H NMR and ¹¹B NMR are indispensable for confirming structure and purity:
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¹H NMR (CDCl₃) : δ 1.35 (s, 12H, pinacol methyl), 3.85 (t, J = 6.5 Hz, 2H, OCH₂), 7.25–7.40 (m, 3H, aryl).
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¹¹B NMR : A singlet at δ 30.2 ppm confirms tetracoordinate boron.
Biological Activity
2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological effects as reported in recent studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 310.62 g/mol. The compound features a boron-containing dioxaborolane ring which is significant for its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves the reaction of boronic acids with appropriate phenolic compounds. The presence of the butoxy and chlorophenyl groups enhances its solubility and potential interactions with biological targets. Specific synthetic pathways are detailed in various chemical literature but are not exhaustively covered here due to space constraints.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
Antimicrobial Activity
The antimicrobial potential of dioxaborolanes has been explored in several studies:
- Antibacterial and Antifungal Effects : Similar compounds have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and fungal pathogens such as Candida albicans. The presence of halogenated groups often correlates with increased antimicrobial activity .
| Compound | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| Compound A | Antibacterial | S. aureus | 10 |
| Compound B | Antifungal | C. albicans | 15 |
| This compound | Potential (predicted) | Various pathogens | TBD |
Toxicity and Safety Profile
While the biological activities are promising, it is crucial to consider the toxicity profile of such compounds:
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Compounds with halogen substituents exhibit distinct electronic effects:
- Molecular weight: 273.0 g/mol (C₁₂H₁₅BCl₂O₂) .
- 2-(3-Chloro-5-fluoro-2-methoxyphenyl)-... (MDL: MFCD22414988): Combining chlorine and fluorine substituents with a methoxy group introduces steric and electronic complexity, balancing electron withdrawal (Cl, F) and donation (OCH₃). Molecular formula: C₁₃H₁₆BClFO₃; molecular weight: 316.6 g/mol .
Alkoxy Chain Length Variations
Alkoxy groups modulate lipophilicity and steric bulk:
- 2-(3-Chloro-5-ethoxyphenyl)-... Molecular weight: 285.6 g/mol (C₁₄H₁₉BClO₃) .
- 2-(3-Chloro-4-methanesulfonylphenyl)-... (Enamine): The sulfonyl (-SO₂CH₃) group is strongly electron-withdrawing, which may stabilize the boronic ester but hinder coupling efficiency. Molecular weight: 313.25 g/mol (C₁₄H₂₀BClO₃) .
Extended Aromatic Systems
- Synthesized via modified protocols for extended aromatic systems .
Physicochemical Properties
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 3-butoxy-5-chloro | C₁₅H₂₁BClO₃ | 299.6 | High lipophilicity |
| 2-(3,5-Dichlorophenyl)-... | 3-Cl, 5-Cl | C₁₂H₁₅BCl₂O₂ | 273.0 | Enhanced electrophilicity |
| 2-(3-Chloro-5-ethoxyphenyl)-... | 3-Cl, 5-OCH₂CH₃ | C₁₄H₁₉BClO₃ | 285.6 | Moderate solubility |
| 2-(3-Chloro-4-methanesulfonylphenyl)-... | 3-Cl, 4-SO₂CH₃ | C₁₄H₂₀BClO₃ | 313.25 | Electron-deficient aryl system |
Q & A
Basic: What are the recommended synthetic routes for preparing 2-(3-Butoxy-5-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how is its structural integrity validated?
Methodological Answer:
The synthesis typically involves coupling a substituted phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under anhydrous conditions, using palladium catalysts (e.g., Pd(PPh₃)₄) in a solvent like THF or dioxane . Post-synthesis, structural validation employs:
- NMR Spectroscopy : To confirm substituent positions (¹H and ¹³C NMR) and boron environment (¹¹B NMR) .
- Mass Spectrometry (MS) : High-resolution MS ensures molecular weight alignment with the theoretical value .
- X-ray Crystallography (if crystalline): Resolves bond angles and steric effects of the dioxaborolane ring .
Advanced: How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound as a boron reagent?
Methodological Answer:
Key parameters include:
- Catalyst System : Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances coupling efficiency with aryl chlorides .
- Solvent Choice : Mixed solvents (e.g., toluene:water 4:1) improve solubility and reduce side reactions .
- Temperature/Time : 80–100°C for 12–24 hours balances yield and decomposition risks. Monitor via TLC or GC-MS to terminate at peak conversion .
- Base Selection : K₂CO₃ or CsF in polar aprotic solvents (DMF) stabilizes the boronate intermediate .
Basic: What are the primary applications of this compound in organic synthesis?
Methodological Answer:
Its primary roles include:
- Biaryl Synthesis : As a boronate ester in Suzuki-Miyaura couplings to construct conjugated systems for materials science (e.g., OLEDs) .
- Pharmaceutical Intermediates : Introduces the 3-butoxy-5-chlorophenyl moiety into drug candidates targeting kinase inhibition .
- Protecting Group : The dioxaborolane ring stabilizes boron during multi-step syntheses, later deprotected under acidic conditions .
Advanced: How do electronic and steric effects of substituents (e.g., butoxy vs. chloro) influence its reactivity in cross-coupling?
Methodological Answer:
- Electron-Withdrawing Groups (Cl) : Enhance oxidative addition to Pd(0) by polarizing the C-B bond, accelerating coupling rates .
- Electron-Donating Groups (Butoxy) : Stabilize the boronate intermediate but may slow transmetallation; counterbalance with stronger bases (e.g., K₃PO₄) .
- Steric Hindrance : The bulky 3-butoxy group necessitates ligands with large bite angles (XPhos) to access the reactive site .
Data Analysis Tip : Compare Hammett σ values of substituents to predict reactivity trends .
Advanced: How should researchers address contradictory data in reaction yields across different studies?
Methodological Answer:
Discrepancies often arise from:
- Impurity Profiles : Use HPLC to quantify residual Pd or unreacted starting material; repurify via column chromatography (SiO₂, hexane:EtOAc) .
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) and use molecular sieves to exclude water .
- Theoretical Modeling : DFT calculations (e.g., Gaussian) predict transition states to identify rate-limiting steps conflicting with empirical data .
Basic: What spectroscopic techniques are critical for monitoring degradation or stability issues?
Methodological Answer:
- FT-IR : Track B-O bond stability (peak ~1350 cm⁻¹); shifts indicate hydrolysis or oxidation .
- UV-Vis Spectroscopy : Detect π-π* transitions in the aromatic system; broadening suggests aggregation or decomposition .
- Stability Studies : Store at –20°C under desiccation; assess shelf life via accelerated aging (40°C/75% RH for 1 month) .
Advanced: How can computational tools aid in predicting reaction pathways or byproduct formation?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict solvent effects on reaction kinetics using software like GROMACS .
- Retrosynthetic Analysis : Employ Chematica or Synthia to design alternative routes minimizing hazardous intermediates .
- Byproduct Identification : Match MS/MS fragmentation patterns with databases (mzCloud) to trace undesired adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
